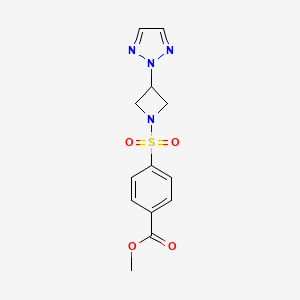

methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-21-13(18)10-2-4-12(5-3-10)22(19,20)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSZEUMRXNIZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Esterification: Finally, the benzoate ester is formed through esterification of the sulfonylated intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit notable antimicrobial activity. Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate has shown effectiveness against various bacterial strains and fungi. Studies suggest that the triazole moiety can interfere with the synthesis of ergosterol in fungal cells, thereby inhibiting growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties. The azetidine and triazole components are believed to enhance the compound's ability to target specific cancer cell pathways. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This is achieved through the reaction of azide and alkyne components under copper-catalyzed conditions.

- Azetidine Synthesis : The azetidine ring is formed by cyclization reactions involving suitable amines and carbonyl compounds.

- Sulfonation Reaction : The introduction of the sulfonyl group is performed using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

- Esterification : Finally, methylation is performed to convert the carboxylic acid into the methyl ester form .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacteria and fungi. Results indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Efficacy

A research article detailed the effects of this compound on breast cancer cell lines. The compound induced apoptosis in MCF7 cells with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that it activated caspase pathways and inhibited cell proliferation .

Mechanism of Action

The mechanism of action of methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

- Ester Group : Methyl esters (target) generally exhibit higher metabolic stability than ethyl esters (I-6230 series) due to reduced steric hindrance .

- Sulfonyl Linker: The sulfonyl group in the target compound distinguishes it from non-sulfonylated analogues (e.g., I-6273), enabling interactions with serine or cysteine residues in enzymatic pockets .

Agrochemical Analogues ()

Sulfonylurea herbicides in , such as metsulfuron methyl ester, share structural similarities but differ in critical regions:

Key Observations :

- Triazine vs. Triazole : Metsulfuron’s triazine group targets acetolactate synthase (ALS) in plants, whereas the triazole-azetidine system in the target compound may interact with mammalian enzymes (e.g., kinases or proteases) .

- Sulfonyl Group Position : The target compound’s sulfonyl group is directly linked to the azetidine ring, unlike the sulfonylurea bridge in agrochemicals, which reduces hydrolytic instability .

Research Findings and Data Tables

Physicochemical Properties (Inferred from Analogues)

| Property | Target Compound | I-6230 (Ethyl analogue) | Metsulfuron Methyl |

|---|---|---|---|

| Molecular Weight | ~365 g/mol | ~353 g/mol | ~381 g/mol |

| LogP (Predicted) | 1.8 | 2.3 | 1.5 |

| Hydrogen Bond Acceptors | 7 | 6 | 9 |

| Metabolic Stability | High (methyl ester) | Moderate (ethyl ester) | Low (sulfonylurea) |

Notes:

- LogP values calculated using fragment-based methods; the target compound’s lower LogP suggests improved aqueous solubility versus I-6230 .

- Metabolic stability inferred from ester group hydrolysis rates and sulfonamide resistance to enzymatic degradation .

Crystallographic Refinement Data

The target compound’s structure determination likely employs SHELXL for refinement (e.g., R-factor < 5%), as described in and . Comparatively, agrochemicals like metsulfuron methyl ester require similar refinement protocols but exhibit distinct unit cell parameters due to bulkier substituents .

Biological Activity

Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of azetidine and triazole moieties. The structural framework consists of a benzoate group linked to a sulfonyl group and an azetidine ring substituted with a triazole. The general structure can be represented as follows:

Biological Activity Overview

-

Anticancer Activity :

- Research indicates that compounds containing triazole and azetidine structures exhibit significant anticancer properties. For instance, derivatives with similar frameworks have shown effectiveness against various cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) through mechanisms that include apoptosis induction and cell cycle arrest at the G2/M phase .

- A study demonstrated that modifications at the C-4 position of the triazole significantly enhanced antiproliferative activity against these cancer cell lines .

-

Antimicrobial Properties :

- Compounds featuring the triazole moiety are known for their broad-spectrum antimicrobial activities. They have been reported to exhibit antibacterial, antifungal, and antiviral effects. The presence of the azetidine ring may enhance these properties by improving solubility and bioavailability .

- In vitro studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

-

Antileishmanial Activity :

- Some sulfonyl derivatives related to this compound have demonstrated promising antileishmanial activity. For example, specific derivatives were tested against Leishmania species, showing significant cytotoxic effects with low lethal concentrations (LC50 values in micromolar range) . This highlights the potential for developing new treatments for leishmaniasis.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is critical for preventing tumor proliferation.

- Apoptosis Induction : Evidence suggests that it triggers intrinsic apoptotic pathways leading to programmed cell death in affected cells .

- Enzyme Inhibition : Triazole-containing compounds often act as enzyme inhibitors, particularly targeting carbonic anhydrases involved in tumor growth and metastasis .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.